

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzohydrazide

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Compound of Interest

Compound Name:	4-Hydroxy-3-methoxybenzohydrazide
Cat. No.:	B034867

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **4-Hydroxy-3-methoxybenzohydrazide** (also known as Vanillic acid hydrazide). This compound serves as a crucial building block in the synthesis of various derivatives, particularly Schiff bases, which have shown promising biological activities.

Core Physicochemical Properties

4-Hydroxy-3-methoxybenzohydrazide is a solid, crystalline powder at room temperature.[\[1\]](#) Its structure, incorporating a vanilloid moiety and a hydrazide functional group, dictates its chemical reactivity and physical characteristics. The presence of both hydrogen bond donors and acceptors influences its solubility and crystal packing.

Table 1: Physicochemical and Computational Data for **4-Hydroxy-3-methoxybenzohydrazide**

Property	Value	Source(s)
IUPAC Name	4-hydroxy-3-methoxybenzohydrazide	[2]
Synonyms	Vanillic Acid Hydrazide, 4-Hydroxy-3-methoxybenzoic acid hydrazide	[2]
CAS Number	100377-63-7	[2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[2]
Molecular Weight	182.18 g/mol	[2]
Monoisotopic Mass	182.06914219 Da	[2]
Appearance	White to off-white crystalline powder	[1]
XLogP3 (Predicted)	0.4	[3]
Hydrogen Bond Donors	3	[2] (Computed)
Hydrogen Bond Acceptors	4	[2] (Computed)
Rotatable Bond Count	2	[2] (Computed)
SMILES	COc1=C(C=CC(=C1)C(=O)N)O	[2] [3]
InChI	InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12)	[2] [3]
InChIKey	AWVJTGFMZKXDN-UHFFFAOYSA-N	[2] [3]

Solubility Profile The compound's solubility is influenced by its dual hydrophilic and hydrophobic nature.

- Water: It is generally soluble in water, a characteristic enhanced by the hydrophilic hydroxyl and hydrazide groups.[\[1\]](#)

- Organic Solvents: It is also soluble in polar organic solvents like methanol and ethanol.[1]
- Temperature: As is common with many solid solutes, its solubility typically increases with a rise in solvent temperature.[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of **4-Hydroxy-3-methoxybenzohydrazide** and its derivatives.

Synthesis of 4-Hydroxy-3-methoxybenzohydrazide

This compound is typically synthesized via the hydrazinolysis of the corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

Protocol 1: Conventional Reflux Method This method is adapted from the general synthesis of benzohydrazides.[4]

- Reaction Setup: A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and hydrazine hydrate (5-10 equivalents) is prepared in a round-bottom flask. Methanol is used as the solvent.
- Reflux: The mixture is heated under reflux for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure (e.g., using a rotary evaporator).
- Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, typically methanol or ethanol, to yield the pure **4-Hydroxy-3-methoxybenzohydrazide** product.[4]

Protocol 2: Microwave-Assisted Synthesis Microwave irradiation can significantly shorten reaction times.[5]

- Reaction Setup: Methyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (5 equivalents) are mixed in a microwave-safe reaction vessel.[5]

- Irradiation: The mixture is subjected to microwave irradiation until the reaction is complete, as monitored by TLC.[5]
- Work-up and Purification: The cooled reaction mixture is added to water. The precipitated solid is collected by filtration, washed, and recrystallized from 95% ethanol to afford the pure product.[5]

Synthesis of N'-substituted Benzohydrazide Derivatives (Schiff Bases)

4-Hydroxy-3-methoxybenzohydrazide is a common precursor for synthesizing hydrazone Schiff bases, which are investigated for various biological activities.

General Protocol for Schiff Base Formation

- Condensation: **4-Hydroxy-3-methoxybenzohydrazide** (1 equivalent) and a selected aldehyde or ketone (1 equivalent) are dissolved in a suitable solvent, such as ethanol or methanol.[6] A catalytic amount of acid (e.g., acetic acid) is often added.[4]
- Reaction: The mixture is typically refluxed for 3-5 hours.[4][6]
- Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried.
- Purification: If necessary, the product is further purified by recrystallization.

Analytical Characterization

The structural confirmation of **4-Hydroxy-3-methoxybenzohydrazide** and its derivatives relies on standard spectroscopic techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching (hydrazide), O-H stretching (phenol), C=O stretching (amide), and C-O stretching (methoxy).[2][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. The ¹H NMR spectrum provides information on the chemical

environment of protons, including aromatic, methoxy, hydroxyl, and hydrazide protons.[2][7]

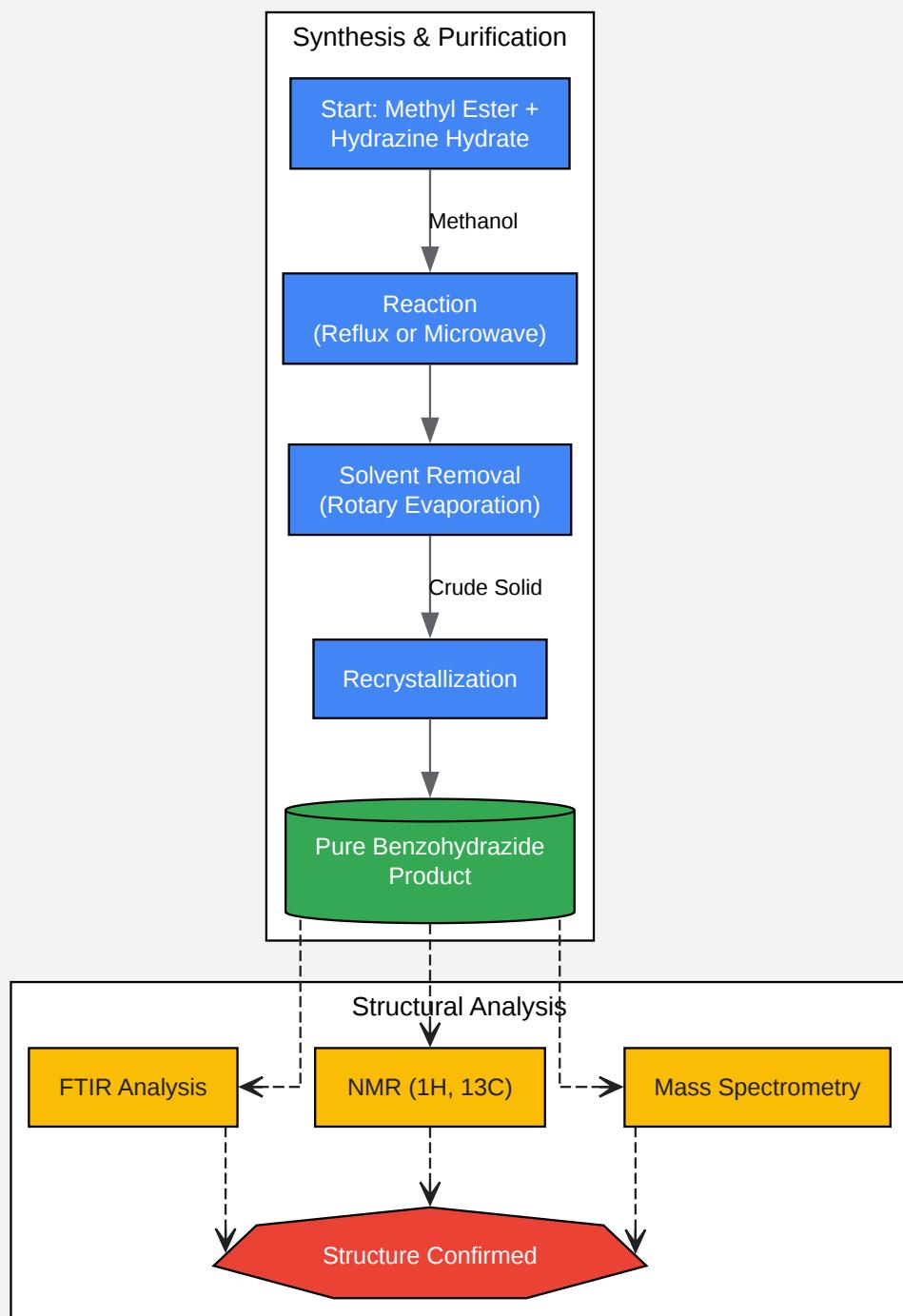
- Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound.[2][7]
- Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values to confirm the compound's empirical formula.

Visualized Workflow

General Synthesis and Characterization Workflow

The following diagram illustrates the typical workflow for the laboratory synthesis and subsequent analysis of benzohydrazide derivatives, starting from the corresponding ester.

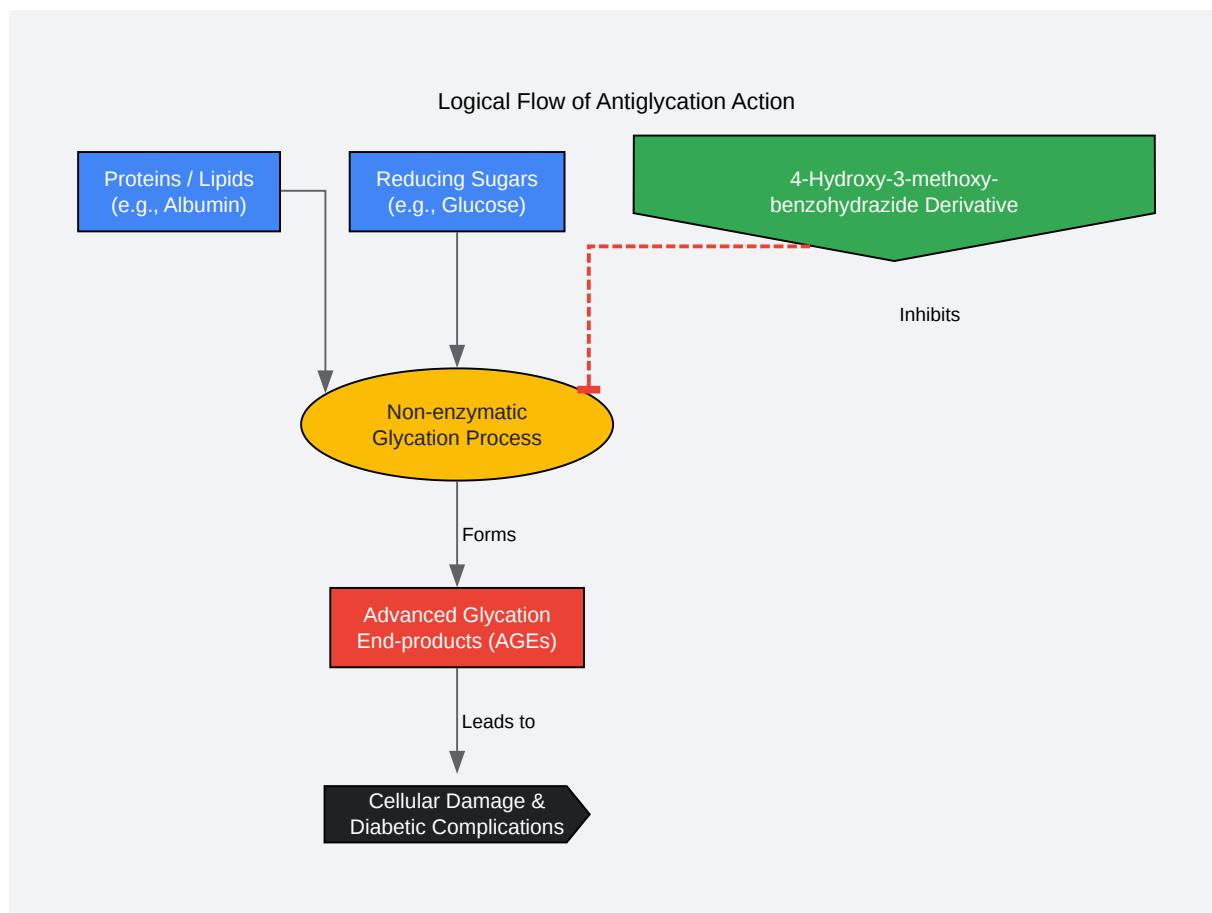
Workflow for Synthesis and Analysis of Benzohydrazides

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Caption: General workflow for benzohydride synthesis and analysis.

Biological Context: Antiglycation Activity

Derivatives of **4-Hydroxy-3-methoxybenzohydrazide**, particularly its Schiff bases, have been evaluated for their antiglycation activity.^{[4][8]} Glycation is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. The inhibitory potential of these compounds against protein glycation suggests their therapeutic potential in mitigating diseases associated with high glycation stress. ^[4] Compounds with hydroxyl groups, especially in the para position, have been noted to be effective inhibitors of glycoxidation.^[8]



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Caption: Inhibition of advanced glycation end-product (AGE) formation.

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